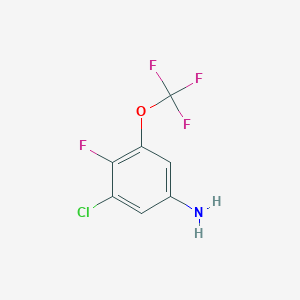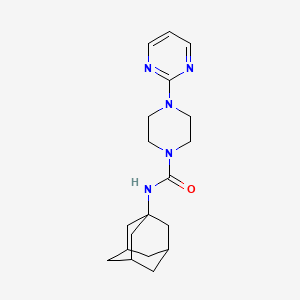
n-(4-Fluorobenzyl)-1-methyl-4-nitro-1h-imidazol-5-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(4-Fluorobenzyl)-1-methyl-4-nitro-1H-imidazol-5-amine: is a synthetic organic compound that belongs to the class of imidazole derivatives This compound is characterized by the presence of a fluorobenzyl group, a methyl group, and a nitro group attached to an imidazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(4-Fluorobenzyl)-1-methyl-4-nitro-1H-imidazol-5-amine typically involves multi-step organic reactions. One common method includes the nitration of 1-methylimidazole to introduce the nitro group, followed by the alkylation of the imidazole ring with 4-fluorobenzyl chloride under basic conditions. The reaction conditions often involve the use of solvents like tetrahydrofuran (THF) and bases such as potassium carbonate to facilitate the reactions .
Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and higher yields. The purification process may involve recrystallization or chromatography techniques to obtain the desired purity level.
Chemical Reactions Analysis
Types of Reactions: N-(4-Fluorobenzyl)-1-methyl-4-nitro-1H-imidazol-5-amine undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The fluorobenzyl group can participate in nucleophilic substitution reactions, where the fluorine atom is replaced by other nucleophiles.
Coupling Reactions: The imidazole ring can undergo Suzuki-Miyaura coupling reactions with boronic acids to form new carbon-carbon bonds.
Common Reagents and Conditions:
Oxidation: Hydrogen gas, palladium catalyst.
Substitution: Nucleophiles such as amines or thiols.
Coupling Reactions: Boronic acids, palladium catalysts, and bases like potassium carbonate.
Major Products Formed:
Reduction: Formation of N-(4-Fluorobenzyl)-1-methyl-4-amino-1H-imidazole.
Substitution: Formation of various substituted imidazole derivatives.
Coupling: Formation of biaryl imidazole derivatives.
Scientific Research Applications
Chemistry: N-(4-Fluorobenzyl)-1-methyl-4-nitro-1H-imidazol-5-amine is used as a building block in organic synthesis to create more complex molecules. It is particularly useful in the synthesis of heterocyclic compounds and pharmaceuticals .
Biology: In biological research, this compound is studied for its potential as a ligand in receptor binding studies. Its unique structure allows it to interact with specific biological targets, making it valuable in drug discovery and development .
Medicine: The compound’s potential therapeutic applications are being explored, particularly in the development of new drugs for treating various diseases. Its ability to modulate specific biological pathways makes it a candidate for further investigation .
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and advanced materials. Its unique chemical properties make it suitable for applications in materials science and nanotechnology .
Mechanism of Action
The mechanism of action of N-(4-Fluorobenzyl)-1-methyl-4-nitro-1H-imidazol-5-amine involves its interaction with specific molecular targets in biological systems. The compound can bind to receptors or enzymes, modulating their activity and influencing various cellular pathways. For example, it may act as an inhibitor or activator of certain enzymes, thereby affecting metabolic processes .
Comparison with Similar Compounds
N-(4-Fluorobenzyl)-1-methylimidazole: Lacks the nitro group, resulting in different chemical reactivity and biological activity.
4-(4-Fluorobenzyl)piperidine: Contains a piperidine ring instead of an imidazole ring, leading to different pharmacological properties.
N-(4-Fluorobenzyl)-N-methylpropane-1,3-diamine: Contains a diamine group, which affects its chemical behavior and applications.
Uniqueness: N-(4-Fluorobenzyl)-1-methyl-4-nitro-1H-imidazol-5-amine is unique due to the presence of both a nitro group and a fluorobenzyl group on the imidazole ring. This combination of functional groups imparts distinctive chemical properties, making it valuable for specific applications in research and industry.
Properties
Molecular Formula |
C11H11FN4O2 |
|---|---|
Molecular Weight |
250.23 g/mol |
IUPAC Name |
N-[(4-fluorophenyl)methyl]-3-methyl-5-nitroimidazol-4-amine |
InChI |
InChI=1S/C11H11FN4O2/c1-15-7-14-11(16(17)18)10(15)13-6-8-2-4-9(12)5-3-8/h2-5,7,13H,6H2,1H3 |
InChI Key |
PPIHSZYQAQCCSV-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=NC(=C1NCC2=CC=C(C=C2)F)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![4-Chloro-1-trityl-1H-pyrazolo[4,3-c]pyridin-3(2H)-one](/img/structure/B14903562.png)
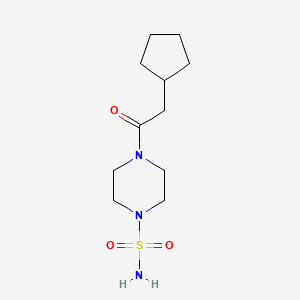
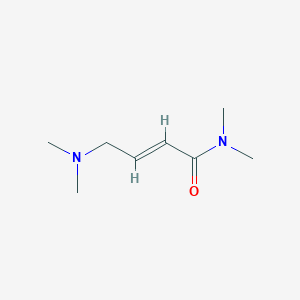
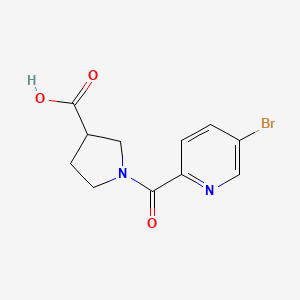

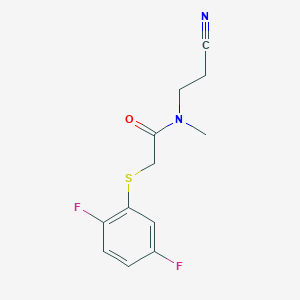
![Ethyl 3,6-dihydroimidazo[4,5-d]pyrrolo[2,3-b]pyridine-8-carboxylate](/img/structure/B14903600.png)
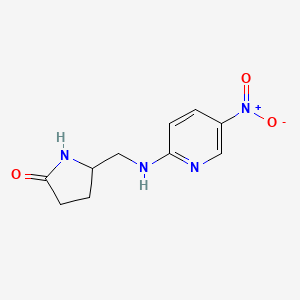
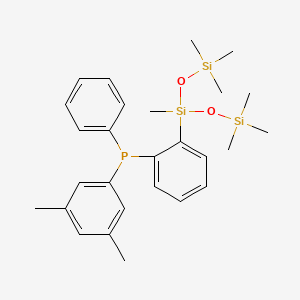
![9-Chloro-3,5-dihydrospiro[benzo[b]azepine-4,2'-[1,3]dioxolan]-2(1H)-one](/img/structure/B14903622.png)
